molecular formula C15H22O2 B8157419 2-(2-(Cyclohexylmethoxy)phenyl)ethanol

2-(2-(Cyclohexylmethoxy)phenyl)ethanol

Cat. No.: B8157419
M. Wt: 234.33 g/mol
InChI Key: FBSFQIHOPJIGME-UHFFFAOYSA-N
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Description

2-(2-(Cyclohexylmethoxy)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a cyclohexylmethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclohexylmethoxy)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of cyclohexylmethanol with 2-bromoethylbenzene in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclohexylmethoxy)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of nitro or halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: An ether alcohol with similar structural features but different functional groups.

    Benzyl alcohol: Another aromatic alcohol with a simpler structure.

    Cyclohexanol: A cyclohexane derivative with a hydroxyl group.

Uniqueness

2-(2-(Cyclohexylmethoxy)phenyl)ethanol is unique due to its combination of a cyclohexylmethoxy group and a phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.

Properties

IUPAC Name

2-[2-(cyclohexylmethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h4-5,8-9,13,16H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFQIHOPJIGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC=C2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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